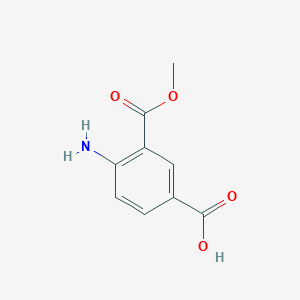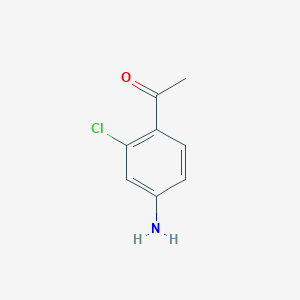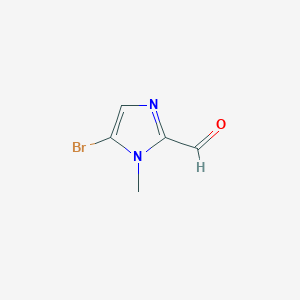
1-Cyclohexylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylpropan-2-amine is an organic compound with the molecular formula C9H19N. It is a primary amine characterized by a cyclohexyl group attached to a propan-2-amine structure. This compound is also known by other names such as 2-amino-1-cyclohexylpropane and norpropylhexedrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminopropane. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. The reaction conditions often include elevated temperatures and pressures to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.
Substitution: Halogenating agents or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
1-Cyclohexylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-cyclohexylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Similar structure but lacks the propan-2-amine group.
2-Amino-1-cyclohexanol: Contains a hydroxyl group instead of a propan-2-amine group.
Cyclohexylmethylamine: Similar structure but with a different alkyl chain.
Uniqueness: 1-Cyclohexylpropan-2-amine is unique due to its specific combination of a cyclohexyl group and a propan-2-amine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
54704-34-6 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
(2R)-1-cyclohexylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
Clé InChI |
GIXSTBOIKJPUKD-MRVPVSSYSA-N |
SMILES |
CC(CC1CCCCC1)N |
SMILES isomérique |
C[C@H](CC1CCCCC1)N |
SMILES canonique |
CC(CC1CCCCC1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)












